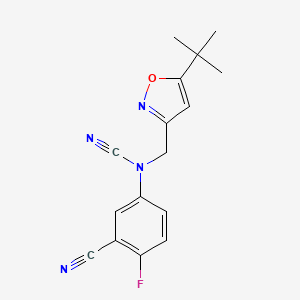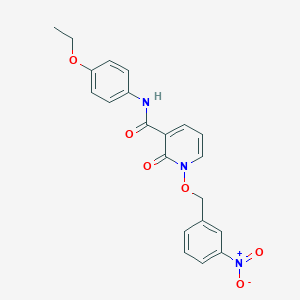![molecular formula C7H15NO B2388782 N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine CAS No. 1689884-87-4](/img/structure/B2388782.png)
N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine, commonly known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
MEM acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by MEM leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that are involved in neuronal excitability, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MEM are primarily mediated by its interaction with the α7 nAChR. Studies have shown that MEM can enhance cognitive function, improve memory retention, and reduce inflammation in the brain. Additionally, MEM has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MEM in lab experiments is its high selectivity for the α7 nAChR, which allows for precise targeting of this receptor. Additionally, MEM has a relatively long half-life and can be administered orally, making it a convenient tool for studying the effects of α7 nAChR activation in vivo. However, one limitation of using MEM is its potential toxicity at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MEM, including the development of new compounds based on MEM as a building block, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MEM and to determine its safety profile at different doses.
Synthesemethoden
MEM can be synthesized using various methods, including reductive amination, reductive alkylation, and Mannich reaction. The most common method involves the reaction of formaldehyde, methylamine, and propionaldehyde in the presence of sodium cyanoborohydride. The resulting product is then purified using chromatography techniques to obtain pure MEM.
Wissenschaftliche Forschungsanwendungen
MEM has been used in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, MEM has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In neuroscience, MEM has been used to study the mechanism of action of certain drugs and their effects on the central nervous system. In pharmacology, MEM has been used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
N-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSKXWNYUQDZLG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@H]1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine | |
CAS RN |
1689884-87-4 |
Source


|
| Record name | methyl({[(2S)-oxiran-2-yl]methyl})(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![4-Tert-butyl-6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2388705.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2388709.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)



![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)
![1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2388719.png)
